molecular formula C14H12O4 B8542244 Methyl 4-formyl-1-methoxy-2-naphthoate

Methyl 4-formyl-1-methoxy-2-naphthoate

Cat. No. B8542244
M. Wt: 244.24 g/mol
InChI Key: WOVJSCBFSILNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-formyl-1-methoxy-2-naphthoate is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-formyl-1-methoxy-2-naphthoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-formyl-1-methoxy-2-naphthoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-formyl-1-methoxy-2-naphthoate

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

methyl 4-formyl-1-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H12O4/c1-17-13-11-6-4-3-5-10(11)9(8-15)7-12(13)14(16)18-2/h3-8H,1-2H3

InChI Key

WOVJSCBFSILNNS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C2=CC=CC=C21)C=O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-bromo-1-methoxy-2-naphthoate (see Example 2, 5.00 g, 16.9 mmol) in a 105 mL of a 20:1 mixture of THF:water under an atmosphere of nitrogen was added potassium carbonate (2.58 g, 18.6 mmol), potassium vinyltrifluoroborate (3.40 g, 25.4 mmol), and [1,1′-bis(diphenylphosphino)ferrocene]dichloro-palladium(II), 1:1 complex with dichloromethane (1.24 g, 1.69 mmol). The reaction was heated at 65° C. for 65 hours, cooled to room temperature, diluted with ethyl acetate, and filtered through celite. The filtrate was concentrated in vacuo to provide methyl 4-formyl-1-methoxy-2-naphthoate that gave a mass ion (ES+) of 242.3 for [M+H]+.
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1.24 g
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Synthesis routes and methods II

Procedure details

To a solution of the above compound (4.10 g, 16.9 mmol) in a 200 mL of a 2:1:1 mixture of THF:acetone:water was added sodium periodate (10.9 g, 50.8 mmol) and osmium tetroxide (4% aqueous solution, 6.65 mL, 0.847 mmol) dropwise. After 2 hours, the reaction was diluted with ethyl acetate, washed with water, aqueous sodium thiosulfate, and brine. The organic solution was dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified via silica gel chromatography, eluting with 0-20% ethyl acetate in hexanes to provide methyl 4-formyl-1-methoxy-2-naphthoate that gave a proton NMR spectra consistent with theory and a mass ion (ES+) of 245.2 for [M+H]+.
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4.1 g
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10.9 g
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